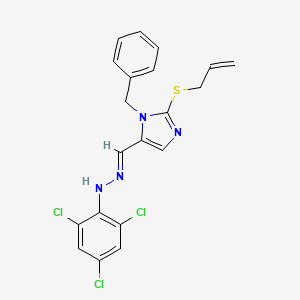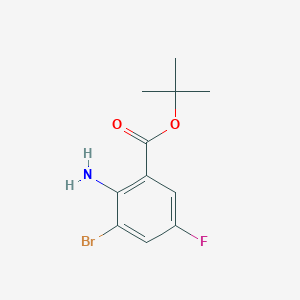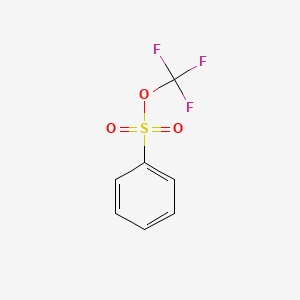
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a useful research compound. Its molecular formula is C20H17Cl3N4S and its molecular weight is 451.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Investigation : A study by Nastasă et al. (2015) synthesized new series of hydrazones with antimicrobial screening against Gram-positive and Gram-negative bacteria, and one fungal strain. They found moderate-to-good growth inhibition activity. The antioxidant properties were also assessed using the 2,2-diphenyl-1-picrylhydrazide assay, revealing some derivatives with better free-radical scavenging ability (Nastasă et al., 2015).
Synthesis and Characterization of Derivatives
- Novel One-Pot Synthesis : A method for synthesizing 2,4,5-triaryl-1H-imidazoles was developed by Satyanarayana and Sivakumar (2011), using a catalyst under heterogeneous conditions. This efficient synthesis approach included testing antibacterial (MIC) and antioxidant activity of the synthesized compounds (Satyanarayana & Sivakumar, 2011).
Antifungal Activities
- Activity Against Crop-Related Fungi : Reis et al. (2013) explored new imidazole derived thiosemicarbazones and hydrazones for antifungal activities. Some compounds showed high activity against specific fungi like Cladosporium cladosporioides and Candida glabrata, providing insights into potential agricultural applications (Reis et al., 2013).
Antibacterial and Antitubercular Activities
- Evaluation of Novel Derivatives : Jayanna et al. (2013) synthesized derivatives with significant antimicrobial and analgesic activities. Their molecular docking studies indicated high receptor affinity, suggesting potential in drug design and pharmacological research (Jayanna et al., 2013).
Synthesis of Novel Systems
- Synthesis of Bicyclic Systems : Paul and Menschik (1979) focused on synthesizing novel bicyclic systems, imidazo[1,5-d]-as-triazine and imidazo[1,2-d]-as-triazine. This research contributes to the understanding of the synthesis and properties of these complex molecular structures (Paul & Menschik, 1979).
Catalytic Applications
- Ionic Liquid-Based Catalysis : Farmer and Welton (2002) demonstrated the use of substituted imidazolium cations as solvent media for selective oxidation of alcohols to aldehydes and ketones. This study highlights the potential of using these compounds in green chemistry and catalysis (Farmer & Welton, 2002).
properties
IUPAC Name |
N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-2,4,6-trichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4S/c1-2-8-28-20-24-11-16(27(20)13-14-6-4-3-5-7-14)12-25-26-19-17(22)9-15(21)10-18(19)23/h2-7,9-12,26H,1,8,13H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSIQXHKDUCFS-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)
![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)